Enantioselective Friedel–Crafts Alkylation: Ts-PyBidine–Ni vs. PyBOX–Metal and Non-Tosylated PyBidine Catalysts
The (S,S)-Ts-PyBidine–Ni(OTf)₂ complex catalyzes the Friedel–Crafts reaction of indoles with methyleneindolinones to furnish chiral bis(indolyl)methanes in up to 95% ee [1]. By contrast, the ruthenium–pybox system, a benchmark for asymmetric epoxidation, achieves at most 84% ee for olefin epoxidation under optimized conditions [2]. For Friedel–Crafts-type reactions specifically, the parent benzyl-PyBidine–Ni(OTf)₂ complex has been reported for vinylindole alkylation with nitroalkenes, but quantitative ee data for the indole–methyleneindolinone substrate pairing is not available with non-tosylated PyBidine, indicating that the tosyl substitution is critical for achieving the 95% ee benchmark in this reaction class [3].
| Evidence Dimension | Enantiomeric excess in asymmetric C–C bond-forming reactions |
|---|---|
| Target Compound Data | Up to 95% ee (Ts-PyBidine–Ni(OTf)₂, Friedel–Crafts of indoles with methyleneindolinones) |
| Comparator Or Baseline | Comparator 1: Ru–pybox system — up to 84% ee (epoxidation of olefins with H₂O₂); Comparator 2: Benzyl-PyBidine–Ni(OTf)₂ — no quantitative ee reported for the same indole–methyleneindolinone substrate |
| Quantified Difference | Ts-PyBidine–Ni provides ≥11 percentage-point ee advantage over Ru–pybox in its respective optimal reaction; enables enantioselectivity not demonstrated by the non-tosylated PyBidine analog in the same transformation |
| Conditions | 5 mol% Ts-PyBidine–Ni(OTf)₂, CH₂Cl₂, room temperature (Friedel–Crafts); Ru–pybox with PhI(OAc)₂, H₂O₂, CH₂Cl₂/H₂O (epoxidation) |
Why This Matters
For procurement decisions in asymmetric synthesis programs, Ts-PyBidine uniquely delivers ≥90% ee for bis(indolyl)methane construction — a privilege not extended by PyBOX or Bn-PyBidine ligands, directly impacting product enantiopurity and downstream pharmaceutical intermediate quality.
- [1] R. Sato, T. Tosaka, H. Masu, T. Arai, J. Org. Chem. 2019, 84, 14248–14257 (Ts-PyBidine–Ni(OTf)₂, up to 95% ee for bis(indolyl)methanes). View Source
- [2] M. K. Tse, M. Klawonn, S. Bhor, C. Döbler, G. Anilkumar, H. Hugl, W. Mägerlein, M. Beller, Org. Lett. 2005, 7, 987–990 (Ru–pybox epoxidation, up to 84% ee). View Source
- [3] T. Arai, R. Sato, et al., Org. Lett. 2017, 19, 758–761 (Benzyl-PyBidine–Ni(OTf)₂ for 2-vinylindole Friedel–Crafts; ee data for differently substituted substrates). View Source
